1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
Studies have shown that 1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest in these cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, and to have minimal toxicity to normal cells. Additionally, this compound is relatively easy to synthesize, and can be obtained in high purity and yield.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one. One potential direction is to investigate the use of this compound in combination with other anticancer agents, in order to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound, and to identify potential targets for its anticancer activity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one involves the reaction of 2-benzothiophenone with methylsulfonyl chloride and bromine. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The yield of this reaction is typically high, and the purity of the product can be easily confirmed by NMR spectroscopy.
Scientific Research Applications
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent. Specifically, this compound has been shown to have anticancer activity, and has been studied as a potential treatment for various types of cancer.
properties
IUPAC Name |
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S2/c1-15(12,13)9-7-5(8(10)14-9)3-2-4-6(7)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXVMFOPZWCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(S1)Br)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.